2-(3-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide
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Overview
Description
2-(3-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide is a complex organic compound that features a chlorophenoxy group, an indole moiety, and a phenylethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the chlorophenoxy group and the phenylethyl chain. The final step involves the formation of the acetamide linkage.
Indole Derivative Preparation: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorophenoxy Group Introduction: The chlorophenoxy group can be introduced via nucleophilic aromatic substitution, where a phenol derivative reacts with a chlorinating agent such as thionyl chloride.
Phenylethyl Chain Addition: The phenylethyl chain can be added through Friedel-Crafts alkylation, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Acetamide Formation: The final step involves the formation of the acetamide linkage through the reaction of the amine group with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of a nitro group can yield an amine.
Scientific Research Applications
2-(3-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological or oncological pathways.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, potentially modulating their activity. The chlorophenoxy group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide: This compound is unique due to the presence of both the indole and chlorophenoxy groups, which confer distinct chemical and biological properties.
Indole-3-acetic acid: A simpler indole derivative commonly found in plants.
Chlorophenoxyacetic acid: A compound used as a herbicide.
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and development in multiple scientific fields.
Properties
Molecular Formula |
C24H21ClN2O2 |
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Molecular Weight |
404.9 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide |
InChI |
InChI=1S/C24H21ClN2O2/c25-18-9-6-10-19(13-18)29-16-24(28)27-14-21(17-7-2-1-3-8-17)22-15-26-23-12-5-4-11-20(22)23/h1-13,15,21,26H,14,16H2,(H,27,28) |
InChI Key |
XZDBZAKTHIZXGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)COC2=CC(=CC=C2)Cl)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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